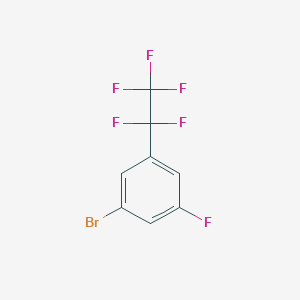![molecular formula C23H22N2O4S B2959831 (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 354557-18-9](/img/structure/B2959831.png)
(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The presence of the ethyl and methyl groups indicates that this compound is a derivative of these basic structures .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze the molecular structure of a compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in different solvents, and reactivity with various reagents .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Transformations
The compound is utilized as a precursor in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis. For instance, its transformation into related heterocyclic systems via reactions with different reagents has been explored, showcasing its potential in creating biologically active compounds. These transformations are key in the preparation of compounds with potential antimicrobial properties against a range of bacteria and fungi, indicating its relevance in medicinal chemistry and pharmaceutical research (Youssef, Abbady, Ahmed, & Omar, 2011).
Structural Modifications and Supramolecular Aggregation
Investigations into the compound's structural modifications reveal insights into its conformational features and supramolecular aggregation. Such studies are crucial for understanding the molecular basis of its interactions and potential biological activities. The research highlights the impact of substituents on the molecular structure and intermolecular interaction patterns, which are essential for designing compounds with desired properties (Nagarajaiah & Begum, 2014).
Biological Activities and Potential Applications
The compound's derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. This highlights its significance in the search for new therapeutic agents. For example, some derivatives have shown promising cytotoxicity against human cancer cell lines, suggesting potential applications in cancer treatment (Nagarapu, Vanaparthi, Bantu, & Kumar, 2013).
Antituberculous Activity
The compound's analogs have been synthesized and evaluated for their tuberculostatic activity, contributing to the development of new antituberculous agents. This research underscores the importance of structural diversity in the discovery of compounds with specific biological activities, such as combating tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Propiedades
IUPAC Name |
ethyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-5-28-22(27)19-15(4)24-23-25(20(19)16-9-6-13(2)7-10-16)21(26)18(30-23)12-17-11-8-14(3)29-17/h6-12,20H,5H2,1-4H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZVRSRGCHSKE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(O4)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

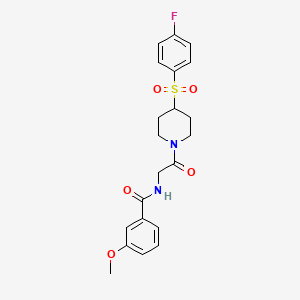
![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)
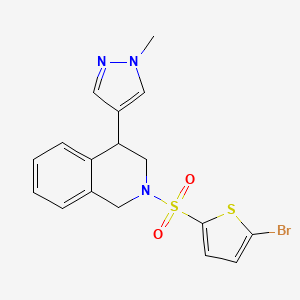


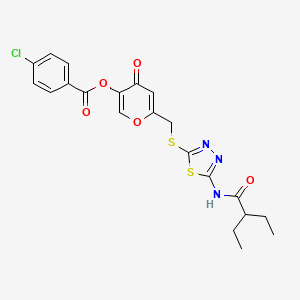
![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)
![L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B2959762.png)
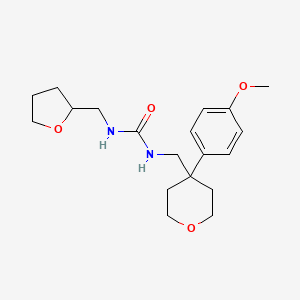
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2959766.png)
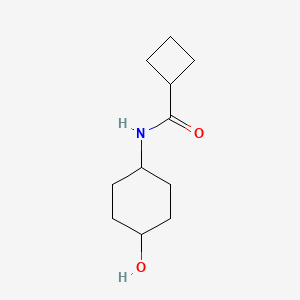
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)
